Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate
Description
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and an oxetane ring connected via an ether linkage at the 4-position. This compound is synthesized via nucleophilic substitution, where 3-bromooxetane reacts with methyl 2-chloro-4-hydroxybenzoate in anhydrous dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K₂CO₃) . The product is isolated as a yellow oil, with structural confirmation provided by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . Its primary application lies in medicinal chemistry, serving as an intermediate for synthesizing bioactive molecules such as 2-chloro-4-(oxetan-3-yloxy)benzohydrazide, a potent inhibitor of Rho/myocardin-related transcription factors .
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
VYERITIVROMWOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate typically involves the esterification of 2-chloro-4-(oxetan-3-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, yield, and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chloro group.
Hydrolysis: 2-chloro-4-(oxetan-3-yloxy)benzoic acid and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro group and oxetane ring may influence its reactivity and binding affinity, contributing to its biological activity.
Comparison with Similar Compounds
Methyl 2-Chloro-4-Cyclopropoxybenzoate
- Synthesis : Prepared via reaction of methyl 2-chloro-4-hydroxybenzoate with bromocyclopropane in DMSO and K₂CO₃, yielding 65% of a colorless oil .
- Key Differences : Replacing the oxetane group with a cyclopropoxy substituent reduces steric bulk but introduces a smaller, more strained three-membered ring. This may alter electronic properties and reactivity in downstream reactions.
Methyl 2-Chloro-5-Cyclopropylbenzoate
- Synthesis : Synthesized via Suzuki-Miyaura coupling of methyl 5-bromo-2-chlorobenzoate with cyclopropylboronic acid (Method G), achieving 83% yield as a yellow oil .
- Comparison: The cyclopropyl group at the 5-position (vs.
Benzoate Esters with Oxetane Substituents
N-(Substituted Phenyl)-2-[(Oxetan-3-yloxy)Methyl]Anilines
Compounds such as N-(4-fluorophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1g) and N-(4-bromophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1h) share the oxetane moiety but are aniline derivatives rather than esters. These compounds exhibit moderate yields (69–86%) and are characterized as yellow oils .
- Reactivity Contrast : Unlike this compound, these anilines undergo electrophilic aromatic substitution rather than ester hydrolysis or hydrazide formation.
General Alkyl Benzoate Esters
Methyl Benzoate and Derivatives
Simple alkyl benzoates (e.g., methyl, ethyl, butyl) are widely studied for their low toxicity and applications in cosmetics and pharmaceuticals .
- Toxicity Context : While this compound lacks explicit toxicity data, alkyl benzoates generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2,000 mg/kg in rats) .
Data Tables
Table 2: Reactivity in Downstream Reactions
Key Findings and Implications
Synthetic Efficiency : this compound demonstrates moderate-to-high utility in synthesizing hydrazide derivatives, though its cyclopropoxy analog achieves higher yields in similar reactions .
Steric and Electronic Effects : The oxetane group’s larger size and oxygen atom may enhance solubility and hydrogen-bonding capacity compared to cyclopropoxy substituents, influencing drug-likeness in medicinal chemistry.
Safety Profile : While specific toxicity data for this compound is lacking, its handling precautions align with general benzoate esters, which prioritize avoiding inhalation and dermal contact .
Biological Activity
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and herbicidal activities, as well as its structural characteristics that may influence these activities.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with a chloro group and an oxetane ring. Its molecular formula is . The unique structural features of this compound suggest that it may interact with biological systems in various ways.
Biological Activity
1. Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. This compound may function as an antimicrobial agent due to the presence of both aromatic and halogenated structures, which are known to enhance biological activity.
A comparative analysis of related compounds shows varying degrees of antimicrobial efficacy:
| Compound Name | Structure Highlights | Antimicrobial Activity |
|---|---|---|
| Methyl 2-chloro-4-methoxybenzoate | Contains a methoxy group | Moderate |
| Methyl 4-(oxetan-3-yloxy)benzoate | Lacks chlorine substitution | Low |
| Methyl 2-bromo-4-(oxetan-3-yloxy)benzoate | Contains bromine instead of chlorine | High |
The presence of the chloro group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness.
2. Herbicidal Activity
Research suggests that this compound may also exhibit herbicidal properties. Compounds with similar functional groups have been shown to inhibit plant growth by interfering with key biochemical pathways, such as photosynthesis and amino acid synthesis.
Case Studies and Research Findings
A study conducted on structurally related compounds demonstrated that modifications in halogen substitutions significantly influenced biological activity. For instance, the introduction of a bromine atom instead of chlorine resulted in enhanced reactivity and biological potency in certain cases.
Another investigation into the herbicidal effects of benzoate derivatives revealed that variations in side chains could modulate the degree of inhibition on target plant species. This suggests that this compound might be optimized for specific applications in agriculture.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the oxetane ring may facilitate incorporation into lipid bilayers, disrupting membrane integrity.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to cell death in microbes and plants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
